molecular formula C19H16N4O3 B2516737 N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide CAS No. 1286697-56-0

N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

Cat. No. B2516737
M. Wt: 348.362
InChI Key: KRMRHHNGCSRDBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from commercially available materials. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives are synthesized from 3,4-Difluoronirobenzene, indicating that the synthesis of complex amides often involves the use of halogenated starting materials and subsequent substitution reactions . These methods suggest that the target compound could also be synthesized using a halogenated precursor and appropriate acylation and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as X-ray single crystallography, 1H NMR, and mass spectral data . These techniques allow for the determination of the precise arrangement of atoms within the molecule and the identification of functional groups present. The solid-state properties revealed by X-ray crystallography can provide information on the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's reactivity and properties .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with specific anions or the formation of Schiff bases and azetidinone derivatives . For example, one of the benzamide derivatives undergoes a colorimetric reaction with fluoride anions, leading to a visible color change due to an intramolecular charge transfer mechanism . Schiff bases and azetidinone derivatives are synthesized through reactions with aldehydes and chloro acetyl chloride, respectively . These reactions are indicative of the reactivity of the amide and furan functional groups, which are likely to be present in the target compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their ability to undergo colorimetric sensing of anions and their biological activities. The benzamide derivative with a 3,5-dinitrophenyl group exhibits naked-eye detection of fluoride anions in solution . The phenoxypropanamide derivatives show antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry . The antioxidant and antimicrobial activities of Schiff bases and azetidinone derivatives further demonstrate the diverse biological properties that these compounds can exhibit . These findings suggest that the target compound may also possess unique sensing capabilities and biological activities, which could be explored in future studies.

Scientific Research Applications

Antimicrobial Activity

  • Research has shown that derivatives of furanones, which include structures similar to the compound , have been utilized in the synthesis of various heterocyclic compounds with notable antimicrobial activities. These compounds have shown effectiveness against several types of bacteria and fungi (Abou-Elmagd et al., 2015).

Antiprotozoal Activity

  • Novel derivatives of furanones, including structures related to the specified compound, have been synthesized and evaluated for their antiprotozoal properties. These compounds have displayed promising activities against protozoal infections, indicating their potential as therapeutic agents (Ismail et al., 2004).

Neuroinflammation Imaging

  • A compound structurally similar to the one mentioned has been used in PET imaging to target microglia-specific markers. This application is crucial in the study of neuroinflammation and various neuropsychiatric disorders, providing a noninvasive tool for in vivo imaging (Horti et al., 2019).

Fluorescent Chemosensor Development

  • Research has incorporated furan-2-carboxamide structures in the development of fluorescent chemosensors. These sensors have been employed for the detection of specific ions and have applications in bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).

Organic Light Emitting Diode (OLED) Applications

  • Derivatives of furan, closely related to the compound in focus, have been synthesized and evaluated for their potential use in OLED devices. These compounds, due to their fluorescent properties, could be useful in developing advanced display technologies (Gorohmaru et al., 2002).

properties

IUPAC Name

N-(2-cyanophenyl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-13(19(25)21-15-6-3-2-5-14(15)11-20)12-23-18(24)9-8-16(22-23)17-7-4-10-26-17/h2-10,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMRHHNGCSRDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

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